molecular formula C22H18BrN3O3 B12035249 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 356097-35-3

2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B12035249
CAS No.: 356097-35-3
M. Wt: 452.3 g/mol
InChI Key: ZIUPIRQLFJKCMQ-ZVHZXABRSA-N
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Description

2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound with a molecular formula of C23H20BrN3O3 and a molecular weight of 466.33 g/mol . This compound is characterized by the presence of a bromobenzyl group, a benzylidene group, and a hydrazino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with sodium phenoxide to form 4-bromobenzyl phenyl ether. This intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative. Finally, the hydrazino derivative is condensed with benzaldehyde to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium phenoxide in ethanol.

Major Products

Scientific Research Applications

2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

356097-35-3

Molecular Formula

C22H18BrN3O3

Molecular Weight

452.3 g/mol

IUPAC Name

N'-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C22H18BrN3O3/c23-18-12-10-16(11-13-18)15-29-20-9-5-4-6-17(20)14-24-26-22(28)21(27)25-19-7-2-1-3-8-19/h1-14H,15H2,(H,25,27)(H,26,28)/b24-14+

InChI Key

ZIUPIRQLFJKCMQ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br

Origin of Product

United States

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